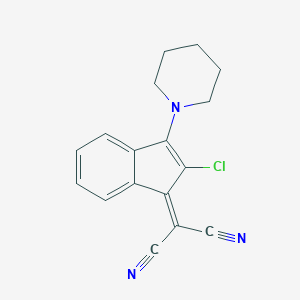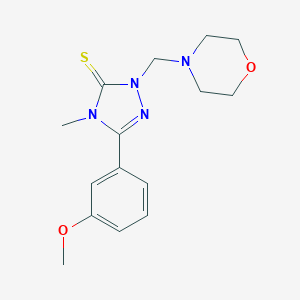![molecular formula C18H19N3O2 B394479 1-[5-hydroxy-3-methyl-5-(3-pyridinyl)-4H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B394479.png)
1-[5-hydroxy-3-methyl-5-(3-pyridinyl)-4H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-hydroxy-3-methyl-5-(3-pyridinyl)-4H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone is a member of acetamides.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Synthesis and Antimicrobial Activity : A study by Bondock, Khalifa, and Fadda (2011) explored the antimicrobial properties of compounds derived from the reaction of 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. These compounds displayed significant activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against Fusarium oxysporum and Botrytis fabae. Bondock, S., Khalifa, W., & Fadda, A. (2011).
Antifungal Activity of Ethanone Derivatives : A 2022 study investigated the antifungal properties of Ethanone 1-(2-hydroxy-5-methyl phenyl), which showed promising binding affinities to various proteins in Staphylococcus aureus. This study highlights the potential antimicrobial applications of such compounds. Medicharla SRI SATYA, S. B. V., & Aiswariya. (2022).
Antifungal Properties in Various Derivatives : Research by Mamolo, Zampieri, Falagiani, Vio, and Banfi (2003) on (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives revealed moderate antifungal activity against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata. Mamolo, M. G., Zampieri, D., Falagiani, V., Vio, L., & Banfi, E. (2003).
Antiviral Properties
Antiviral Activity : A study by Attaby, Elghandour, Ali, and Ibrahem (2006) focused on the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, evaluating their antiviral properties, specifically against herpes simplex virus type 1 (HSV1) and hepatitis A virus (HAV). Attaby, F., Elghandour, A., Ali, M. A., & Ibrahem, Y. M. (2006).
Synthesis and Antiviral Evaluation : Another research by Tantawy, Nasr, El-Sayed, and Tawfik (2012) synthesized a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, testing their antiviral activity. The compounds demonstrated effectiveness against herpes simplex virus type-1. Tantawy, A., Nasr, M. N., El-Sayed, M. A., & Tawfik, S. S. (2012).
Anticancer Potential
- Cytotoxicity and Anticancer Agents : Alam, Alam, Panda, and Rahisuddin (2018) investigated the cytotoxicity of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and related derivatives as potential anticancer agents. These compounds exhibited significant cytotoxicity against various human cancer cell lines. Alam, R., Alam, A., Panda, A., & Rahisuddin. (2018).
Propriétés
Formule moléculaire |
C18H19N3O2 |
|---|---|
Poids moléculaire |
309.4g/mol |
Nom IUPAC |
1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H19N3O2/c1-13-5-7-15(8-6-13)10-17(22)21-18(23,11-14(2)20-21)16-4-3-9-19-12-16/h3-9,12,23H,10-11H2,1-2H3 |
Clé InChI |
VXINZSUGKXKAJC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)CC3=CC=C(C=C3)C |
SMILES canonique |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)CC3=CC=C(C=C3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B394397.png)

![4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B394403.png)
![ethyl 2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394405.png)
![N-benzyl-2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B394406.png)
![N-(4-bromophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B394407.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B394408.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diisopropylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394412.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B394413.png)

![2-amino-3-nitro-4-(3-methoxyphenyl)-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B394416.png)
![1-(2-Methoxyphenyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine](/img/structure/B394417.png)
![2-{[1-(5-chloro-2-thienyl)ethylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B394418.png)